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molecular formula C20H19N3O2 B8509188 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No. B8509188
M. Wt: 333.4 g/mol
InChI Key: HLURNMSMPHQXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002008

Procedure details

A mixture of 0.248 g (1 mmol)of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile, 0.14 ml (1.1 mmol) of 4-ethylaniline, 0.116 g (1 mmol) pyridine hydrochloride and 12 ml of 2-ethoxyethanol was heated in a 138-140° C. oil bath for 1 hour; progress of the reaction was monitored by TLC. When TLC indicated the disappearance of starting material, the reaction was cooled and concentrated in vacuo to a thick oil. To this oil was added 50 ml of water followed by 5 ml of 1M NaHCO3, approximately pH 8. The resulting precipitate was collected, washed with water and diethyl ether, and dried in vacuo at 65° C. to give 0.325 g (97.5%) of the desired product as light cream crystals. MP 248-250° C.; : mass spectrum (electrospray, m/e,): 333.1462.
Quantity
0.248 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
97.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]#[N:17].[CH2:18]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)[CH3:19].Cl.N1C=CC=CC=1.C(OCCO)C>>[CH2:18]([C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][C:3]=2[C:16]#[N:17])=[CH:22][CH:21]=1)[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.248 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
0.116 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)OCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
139 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a thick oil
ADDITION
Type
ADDITION
Details
To this oil was added 50 ml of water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)NC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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